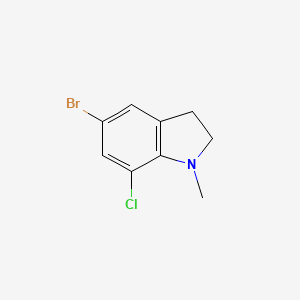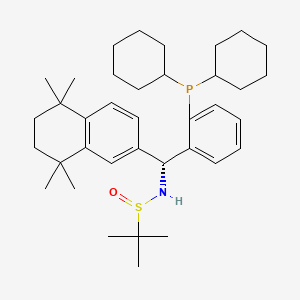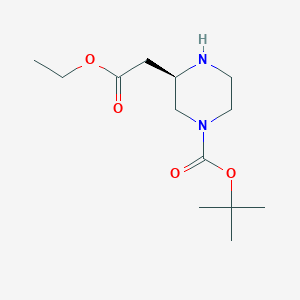
3-Chloro-1-methylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-methylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C₅H₁₁Cl₂N . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methylpyrrolidine hydrochloride typically involves the chlorination of 1-methylpyrrolidine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
化学反応の分析
Types of Reactions: 3-Chloro-1-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic substitution: Products such as 3-azido-1-methylpyrrolidine or 3-thiocyanato-1-methylpyrrolidine.
Oxidation: 3-Chloro-1-methylpyrrolidine N-oxide.
Reduction: 1-Methylpyrrolidine.
科学的研究の応用
3-Chloro-1-methylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Chloro-1-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, influencing various biochemical pathways .
類似化合物との比較
1-Methylpyrrolidine: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloropyrrolidine: Similar structure but without the methyl group, leading to variations in chemical behavior.
N-Methylpyrrolidine: Another derivative with different substitution patterns affecting its properties.
Uniqueness: 3-Chloro-1-methylpyrrolidine hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the pyrrolidine ring.
特性
分子式 |
C5H11Cl2N |
|---|---|
分子量 |
156.05 g/mol |
IUPAC名 |
3-chloro-1-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H10ClN.ClH/c1-7-3-2-5(6)4-7;/h5H,2-4H2,1H3;1H |
InChIキー |
SFAOIAREWGVSMF-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



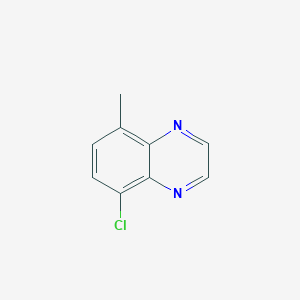
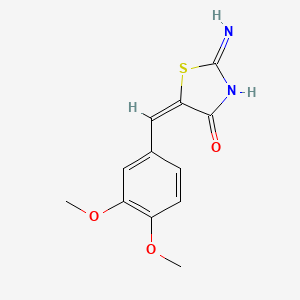

![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
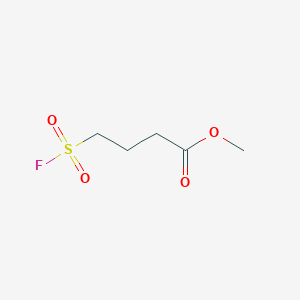
![9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
![5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B13658036.png)
